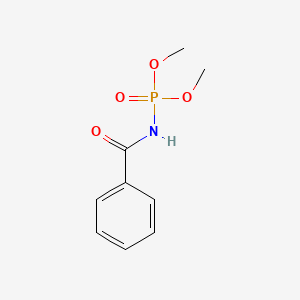
Dimethyl benzoylphosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl benzoylphosphoramidate is an organophosphorus compound characterized by the presence of a benzoyl group attached to a phosphoramidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl benzoylphosphoramidate can be synthesized through several methods, including:
Salt Elimination: This method involves the reaction of dimethyl phosphoramidate with benzoyl chloride in the presence of a base such as triethylamine.
Oxidative Cross-Coupling: This method involves the coupling of dimethyl phosphoramidate with benzoyl chloride under oxidative conditions.
Reduction: This method involves the reduction of benzoylphosphoramidate derivatives to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the salt elimination method due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: Dimethyl benzoylphosphoramidate undergoes various chemical reactions, including:
Oxidation: This reaction involves the oxidation of the phosphoramidate moiety to form phosphoric acid derivatives.
Reduction: This reaction involves the reduction of the benzoyl group to form benzyl derivatives.
Substitution: This reaction involves the substitution of the benzoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phosphoramidates.
Scientific Research Applications
Dimethyl benzoylphosphoramidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of dimethyl benzoylphosphoramidate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in energy transfer and genetic material synthesis, leading to various biological effects.
Comparison with Similar Compounds
Dimethyl benzoylphosphoramidate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dimethyl phosphoramidate: Lacks the benzoyl group, resulting in different chemical properties and applications.
Benzoylphosphoramidate: Lacks the dimethyl groups, leading to variations in reactivity and biological activity.
Properties
CAS No. |
24856-23-3 |
|---|---|
Molecular Formula |
C9H12NO4P |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
N-dimethoxyphosphorylbenzamide |
InChI |
InChI=1S/C9H12NO4P/c1-13-15(12,14-2)10-9(11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,11,12) |
InChI Key |
IJZVLPFIUWFOFA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(NC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















